(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
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Description
(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound's structure is closely related to zinc phthalocyanines, which have been shown to be effective photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Psycho- and Neurotropic Properties
Related compounds with a similar structure have been studied for their psycho- and neurotropic properties. For instance, derivatives such as 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one have demonstrated specific sedative effects and anti-amnesic activity, indicating potential applications in neurological and psychological therapies (Podolsky, Shtrygol’, & Zubkov, 2017).
Polymer Science
In the field of polymer science, similar aromatic polyimides, including those with aminophenyl and methoxybenzamide groups, have been synthesized and characterized. These polymers are notable for their solubility in organic solvents, thermal stability, and specific heat capacity, making them valuable in various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystal Structure Analysis
The crystal structure of compounds closely related to (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has been analyzed using X-ray methods. This analysis helps in understanding the molecular interactions and potential applications in materials science (Yasuoka, Kasai, & Kakudo, 1969).
Molecular Interactions and Conformation
The study of molecular interactions and conformations of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, is crucial for designing drugs and materials with specific properties. These studies often involve DFT calculations and X-ray diffraction to understand how intermolecular interactions influence molecular geometry and reactivity (Karabulut et al., 2014).
Properties
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-4-8-17(9-5-15)20(24)23-19(21(25)22-12-13-26-2)14-16-6-10-18(27-3)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,22,25)(H,23,24)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTJWWWNINHFBR-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.